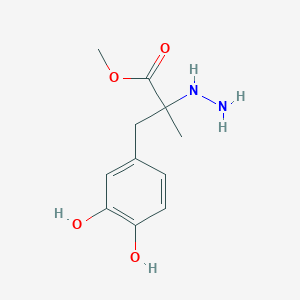

Carbidopa Methyl Ester

Description

Contextualization within Pharmaceutical Chemistry Research

Carbidopa (B1219) Methyl Ester is primarily investigated as a chemical intermediate and a prodrug of Carbidopa. google.com In the realm of pharmaceutical chemistry, it serves as a crucial reference standard for the development and validation of analytical methods aimed at quantifying Carbidopa and its related substances in various formulations. axios-research.comclearsynth.com Its synthesis and characterization are of interest to researchers developing new synthetic pathways for Carbidopa, aiming for higher yields and improved product quality. google.comgoogle.com The study of Carbidopa Methyl Ester also extends to its stability, which is a critical parameter in the development of stable pharmaceutical dosage forms. google.comindexcopernicus.com

Significance of Ester Prodrugs in Medicinal Chemistry Research

Ester prodrugs represent a pivotal strategy in medicinal chemistry to enhance the therapeutic efficacy of parent drugs. scirp.orgscirp.org This approach involves the chemical modification of a drug into an ester form, which is typically inactive or less active. Upon administration, these prodrugs are designed to be converted back to the active parent drug within the body, often through enzymatic hydrolysis by esterases. acs.org

The primary advantages of creating ester prodrugs include:

Improved Bioavailability: By masking polar functional groups like carboxylic acids and hydroxyls, esterification increases a molecule's lipophilicity, which can facilitate its passage across cell membranes. scirp.orgresearchgate.net

Enhanced Stability: Ester prodrugs can exhibit improved chemical stability compared to the parent drug, which is beneficial for formulation and storage. scirp.orgscirp.org

Targeted Drug Delivery: Prodrugs can be designed to be activated at specific sites in the body, potentially reducing systemic side effects. scirp.org

This strategy has been successfully applied to numerous drugs to overcome challenges such as poor solubility, low permeability, and rapid metabolism. scirp.orgresearchgate.net

Overview of Research Areas Pertaining to this compound

Research concerning this compound is multifaceted, encompassing several key areas:

Analytical Method Development: A significant portion of research focuses on developing and validating sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the simultaneous determination of Levodopa (B1675098), Carbidopa, and Levodopa Methyl Ester in biological matrices like human plasma. mdpi.comnih.govinnovareacademics.in These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. mdpi.comresearchgate.net

Synthesis and Impurity Profiling: this compound is often studied as an impurity that can form during the synthesis of Carbidopa. clearsynth.comdaicelpharmastandards.com Research in this area aims to understand the formation of such impurities and to develop synthetic routes that minimize their presence. google.comgoogle.com It is also synthesized as a reference standard for quality control purposes. clearsynth.comchemicea.com

Stability Studies: The stability of Carbidopa and its derivatives, including the methyl ester, is a critical aspect of pharmaceutical development. google.comindexcopernicus.com Studies investigate the degradation of these compounds under various conditions to ensure the efficacy and safety of the final drug product. google.comgoogle.comlongdom.org

Pharmacokinetic and Antitumor Research: The compound has been investigated in the context of its pharmacokinetic behavior when administered with Levodopa Methyl Ester. mdpi.com Furthermore, some studies have explored the potential antitumor activity of Carbidopa-Levodopa Methyl Ester combinations, particularly in preclinical models of melanoma. aacrjournals.org

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 91431-01-5 | axios-research.comclearsynth.comchemicea.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₆N₂O₄ | axios-research.comchemicalbook.com |

| Molecular Weight | 240.26 g/mol | axios-research.comchemicea.comchemicalbook.com |

| Appearance | Off-White to Light Brown Solid | chemicalbook.com |

| Melting Point | >54°C (decomposes) | chemicalbook.com |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol (B129727) | chemicalbook.com |

| Stability | Very Hygroscopic | chemicalbook.com |

Table 2: Analytical Methods for this compound

| Method | Analytes | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Levodopa, Levodopa Methyl Ester, Carbidopa | Human Plasma | Good selectivity and specificity; successfully applied to a pharmacokinetic study. | mdpi.comnih.gov |

| RP-HPLC | Levodopa, Carbidopa | Fast Disintegrating Tablet | Linear, precise, and accurate method for simultaneous quantification. | innovareacademics.in |

| HPLC | Entacapone, Levodopa, Carbidopa | Pharmaceutical Formulation | Stability-indicating method for simultaneous estimation in the presence of impurities. | longdom.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETYBXLXKYRFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544522 | |

| Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-01-5 | |

| Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Carbidopa (B1219) Methyl Ester Synthesis

The preparation of carbidopa methyl ester is intrinsically linked to the synthesis of carbidopa itself, often involving the ester as a key intermediate. Methodologies have evolved to improve yield, purity, and stereochemical control.

A key transformation in the synthesis from methyldopa (B1676449) methyl ester involves an N-amination reaction using an oxaziridine (B8769555) derivative. google.comgoogle.comgoogle.com Oxaziridines are three-membered heterocyclic compounds containing carbon, oxygen, and nitrogen, which act as effective aminating agents. scispace.comgoogle.comgoogle.com In this context, the nitrogen atom of the amino group of methyldopa methyl ester attacks the oxaziridine ring, leading to the formation of a new nitrogen-nitrogen bond. google.com The specific oxaziridine used can vary, with examples including 3,3-pentamethylene oxaziridine and 3,3-dimethyloxaziridine. google.comgoogle.com

The reaction conditions are optimized to ensure high conversion and minimize side reactions. For instance, the reaction can be carried out in a solvent like dichloromethane (B109758) or toluene (B28343) at controlled temperatures. google.comgoogle.comgoogle.com One method specifies maintaining a temperature of 25–35°C during the formation of the intermediate. Another approach performs the reaction at a higher temperature, between 100°C and 105°C, in toluene, achieving completion within one to two hours. google.com

| Parameter | Condition 1 | Condition 2 |

| Oxaziridine | 3,3-dimethyloxaziridine | 3,3-pentamethylene oxaziridine |

| Solvent | Dichloromethane | Toluene |

| Temperature | 25-35°C | 100-105°C |

| Reference | google.com | google.com |

Table 1: Comparative Reaction Conditions for Oxaziridine-Mediated Amination

The reaction between methyldopa methyl ester and an oxaziridine derivative does not directly yield carbidopa. Instead, it forms a stable intermediate known as a methyldopa imines ester (also referred to as a hydrazone or imido ester). google.comgoogle.com For example, when 3,3-pentamethylene oxaziridine (derived from cyclohexanone) is used, the resulting intermediate is (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester. wipo.intscispace.comnih.gov This intermediate is formed after the initial amination event, where the ketone (e.g., cyclohexanone) from which the oxaziridine was formed is released and subsequently condenses with the newly formed hydrazine (B178648) group. The process involves adding the oxaziridine solution dropwise to a solution of methyldopa methyl ester, followed by stirring, cooling, and filtration to isolate the imine ester intermediate. google.com

The final step in the synthesis is the hydrolysis of the methyldopa imines ester intermediate. google.comgoogle.comgoogle.com This is typically achieved by treating the intermediate with an acid. wipo.intscispace.com The hydrolysis cleaves the imine bond, removing the ketone moiety (e.g., cyclohexanone) and revealing the free hydrazino group of the final carbidopa molecule. google.com The ester group may be hydrolyzed concurrently or in a separate step, depending on the reaction conditions. For instance, the imido ester can be hydrolyzed with 20% hydrochloric acid at a temperature of 90-95°C for several hours to yield the final product. google.com This acid hydrolysis step is crucial for obtaining carbidopa with high purity. google.com

Beyond the direct conversion of methyldopa, alternative strategies focus on the asymmetric synthesis of carbidopa precursors to ensure the correct stereochemistry from the outset. These methods are vital for producing enantiomerically pure carbidopa and its analogues.

A highly effective stereoselective approach involves the α-amination of β-keto esters. acs.orgresearchgate.net This method builds the chiral α-amino acid core with high enantioselectivity. The key step is the reaction of an acyclic β-ketoester with an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DBAD), in the presence of a chiral catalyst system. acs.orgresearchgate.net

One notable system employs a combination of europium triflate (a Lewis acid) and a chiral (R,R)-diphenyl-pybox ligand. acs.orgresearchgate.net This catalytic complex coordinates to the β-keto ester, creating a chiral environment that directs the incoming aminating agent to one face of the molecule, resulting in a highly enantioselective reaction. This method has been used to prepare precursors for L-carbidopa with high yields and excellent enantiomeric excess (ee). acs.orgresearchgate.net The resulting α-aminated β-keto ester can then be converted through several steps into the final carbidopa product. acs.org

| Catalyst System | Aminating Agent | Product Yield | Enantiomeric Excess (ee) | Reference |

| Europium triflate / (R,R)-diphenyl-pybox | Di-tert-butyl azodicarboxylate (DBAD) | 92% | >95% | acs.orgresearchgate.net |

Table 2: Research Findings on Enantioselective α-Amination of a β-Keto Ester Precursor

Formation of Methyldopa Imines Ester Intermediate

Stereoselective Synthesis Approaches for Analogues and Precursors

Reaction Conditions and Process Optimization

The optimization of the synthesis of Carbidopa from its methyl ester intermediate involves careful control of reaction parameters. The primary route involves the reaction of L-α-methyldopa methyl ester with an oxaziridine, such as 3,3-pentamethylene oxaziridine or 3,3-dimethyl oxaziridine, to form an imine ester intermediate, which is then hydrolyzed to yield Carbidopa. google.comwipo.int

The choice of solvent and the reaction temperature are pivotal in the synthesis of the imine ester intermediate from methyldopa methyl ester.

Solvent Selection: Dichloromethane or dichloroethane are the preferred solvents for the reaction between the oxaziridine and methyldopa methyl ester. google.comgoogle.com These solvents are favored because they provide good solubility for both the methyldopa ester and the resulting imine ester intermediate. google.comgoogle.com This high solubility allows the reaction to proceed efficiently at lower temperatures. google.com An alternative solvent, toluene, has been used, but it requires higher reaction temperatures (80-85 °C) and poses a risk of residual toluene in the final product, which is undesirable in pharmaceutical synthesis. google.comgoogle.com

| Parameter | Optimal Condition | Rationale and Impact |

|---|---|---|

| Solvent | Dichloromethane / Dichloroethane | Good solubility for reactants and intermediates, allowing for lower reaction temperatures. google.comgoogle.com |

| Reaction Temperature | 25–35 °C | Minimizes side reactions and decreases the generation of byproducts, leading to higher yield and purity. google.comgoogle.com |

Maximizing the yield and ensuring high product quality are paramount in the industrial synthesis of Carbidopa via its methyl ester intermediate. Several factors contribute to achieving these goals.

One of the most significant enhancements in modern synthetic routes is the move away from carcinogenic reagents like cyclohexanone (B45756), which was previously used to prepare 3,3-pentamethylene oxaziridine. google.com The direct reaction of methyldopa methyl ester with an oxaziridine, followed by hydrolysis, represents a simpler and higher-yielding pathway, with total recovery reaching approximately 70-87%. google.com

Key considerations for yield and quality include:

Molar Ratio of Reactants: The molar ratio of oxaziridine to methyldopa ester is preferably maintained between 1.2–1.3:1 to ensure the complete conversion of the ester while avoiding complications from excess reagent during purification. google.com

Hydrolysis Conditions: The subsequent hydrolysis of the imine ester intermediate is typically performed using 20% hydrochloric acid at a temperature of about 95 °C for approximately 4 hours. google.comgoogle.com

Purification: After hydrolysis, the pH is adjusted to precipitate the final Carbidopa product, which is then filtered and dried. google.com This process, when optimized, yields Carbidopa with a purity greater than 98.5%. google.com

| Factor | Consideration | Impact on Yield and Quality |

|---|---|---|

| Synthetic Route | Oxaziridine reaction with methyldopa methyl ester | Achieves yields of approximately 87%, surpassing older methods. google.com |

| Reactant Ratio | Oxaziridine:Methyldopa Ester at 1.2-1.3:1 | Ensures complete conversion and simplifies purification. google.com |

| Hydrolysis | 20% HCl, 95 °C, 4 hours | Efficiently converts the intermediate to the final product. google.comgoogle.com |

| Purification | pH adjustment and crystallization | Results in a final product purity of >98.5%. google.com |

Solvent Selection and Reaction Temperature Influence

Intermediate Compound Characterization in Synthesis

The synthesis of Carbidopa from L-α-methyldopa methyl ester proceeds through a key, isolable intermediate. wipo.int The characterization of this intermediate is essential for process monitoring and quality control.

This compound, also known as Cyclohexylidene this compound, is the direct product of the reaction between L-α-methyldopa methyl ester and 3,3-pentamethylene oxaziridine. wipo.intgoogle.com It is a novel intermediate that can be readily isolated in a crystalline, pure form from the reaction mixture, while by-products and unreacted starting materials remain in the organic mother liquor. google.comgoogle.com

The formation of this intermediate is a crucial step in the synthesis pathway. evitachem.com It serves as a precursor that undergoes acid hydrolysis to yield the final Carbidopa product. wipo.int Its presence as an impurity is also monitored in the final drug substance. researchgate.net

| Property | Value / Description |

|---|---|

| Chemical Name | (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methyl propionic acid methyl ester wipo.int |

| Synonyms | (S)-Methyl-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; Carbidopa BP Impurity D |

| Molecular Formula | C17H24N2O4 pharmaffiliates.com |

| Molecular Weight | 320.39 g/mol pharmaffiliates.com |

| Physical State | Crystalline solid google.com |

| Melting Point | >47°C (decomposition) lookchem.com |

| Role in Synthesis | Isolable intermediate in Carbidopa synthesis. wipo.intgoogle.compharmaffiliates.com |

Prodrug Research and Bioconversion Mechanisms

Carbidopa (B1219) Methyl Ester as a Prodrug Concept

Carbidopa Methyl Ester is recognized as a prodrug of carbidopa. scbt.comusbio.net A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. scirp.orgmdpi.com The primary purpose of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility or limited permeability across biological membranes. ijpcbs.comwisdomlib.org In the case of this compound, the ester functional group is designed to be cleaved in vivo, releasing the active carbidopa molecule. nih.govgoogle.com

The design of ester prodrugs is a widely used strategy in pharmaceutical sciences to enhance the therapeutic efficacy of drugs. wisdomlib.orgresearchgate.net This approach is particularly useful for parent drugs that possess polar functional groups, such as carboxylic acids and alcohols, which can limit their ability to cross cell membranes. researchgate.netnih.gov The core rationale is to mask these hydrophilic groups by converting them into a less polar ester moiety, thereby increasing the molecule's lipophilicity. ijpcbs.comnih.gov This modification facilitates better absorption, particularly through passive diffusion across lipid-rich biological membranes. researchgate.netscirp.org

An ideal ester prodrug is engineered to meet several key criteria. It should exhibit chemical stability under various pH conditions, possess adequate aqueous solubility for formulation, and show good transcellular absorption. nih.gov Furthermore, it should be resistant to premature hydrolysis before reaching its target site but undergo rapid and complete enzymatic conversion to the active parent drug after absorption. nih.gov The prodrug itself should have minimal or no pharmacological activity to avoid off-target effects. nih.gov

| Design Principle | Rationale |

| Masking Polar Groups | Temporarily neutralizes hydrophilic groups like carboxylic acids or hydroxyls to increase lipophilicity. researchgate.netnih.gov |

| Enhancing Permeability | Increased lipophilicity improves the ability of the drug to pass through cellular membranes via passive diffusion. scirp.orgscirp.org |

| Enzymatic Lability | The ester bond is designed to be a substrate for ubiquitous esterase enzymes, ensuring cleavage and release of the active drug in vivo. mdpi.comnumberanalytics.com |

| Optimized Physicochemical Properties | Aims to balance lipophilicity and solubility to achieve effective drug delivery. nih.gov |

| Chemical Stability | The prodrug must be stable enough to survive storage and the gastrointestinal tract before absorption. nih.gov |

| Pharmacological Inertness | The prodrug form should be inactive to prevent off-target effects before its conversion to the active drug. nih.gov |

The use of ester prodrugs offers significant biopharmaceutical advantages that address many challenges in drug development. numberanalytics.com One of the primary benefits is the enhancement of bioavailability, particularly for orally administered drugs. nih.govscirp.org By increasing a molecule's lipophilicity, ester prodrugs can significantly improve its absorption across the gastrointestinal tract. wisdomlib.orgscirp.org

Ester prodrugs also contribute to improved drug stability and can increase the aqueous solubility of poorly soluble compounds through the use of ionizable promoieties, facilitating parenteral administration. scirp.orgscirp.org This strategy allows for more effective drug targeting, as prodrugs can be designed to be activated at a specific site or to have a controlled release profile, prolonging the drug's presence at the desired location. scirp.orgscirp.org Additionally, the prodrug approach can mask undesirable characteristics of the parent drug, such as a bitter taste or local irritation at the site of administration. scirp.org

| Advantage | Description |

| Enhanced Bioavailability | Increases lipophilicity, leading to better passive diffusion across cell membranes and improved absorption. scirp.orgnumberanalytics.com |

| Improved Solubility | Ionizable ester groups (e.g., succinate, phosphate) can be added to increase aqueous solubility for parenteral formulations. scirp.org |

| Increased Stability | Can protect the active drug from degradation, potentially extending its shelf-life. scirp.org |

| Targeted Drug Delivery | Can be designed for activation at a specific tissue or organ, reducing systemic exposure and side effects. scirp.orgscirp.org |

| Controlled Release | The rate of enzymatic hydrolysis can be modulated to control the release of the active drug over time. scirp.org |

| Masking Undesirable Properties | Can mask unpleasant tastes or odors and reduce local irritation caused by the parent drug. scirp.org |

Design Principles for Ester Prodrugs

Enzymatic Hydrolysis and Esterase Activity

The bioconversion of ester prodrugs into their active carboxylic acid forms is predominantly mediated by enzymatic hydrolysis. researchgate.net This activation process is crucial for the therapeutic efficacy of the prodrug. acs.org

Esterases are a diverse group of hydrolytic enzymes that play a central role in the activation of ester-containing prodrugs. nih.govcapes.gov.brcore.ac.uk These enzymes are ubiquitous in the body, found in high concentrations in tissues such as the liver and intestine, as well as in plasma. scirp.orgacs.org Carboxylesterases (CEs) are a prominent family of serine hydrolases responsible for the metabolism of a wide array of ester-containing compounds, including many clinically successful prodrugs. nih.govcore.ac.uk They function by cleaving the ester bond, which liberates the active parent drug and a promoiety that is typically inert and easily eliminated. scirp.orgcore.ac.uk The widespread distribution and broad substrate specificity of esterases make them reliable activators for many ester prodrugs, though this same ubiquity can make tissue-selective targeting a challenge. acs.org

Research has identified specific enzymes capable of acting on sterically hindered ester substrates, such as the precursors to carbidopa. One such enzyme is Candida lipolytica ester hydrolase (CLEH). nih.gov CLEH was purified and found to be highly effective in catalyzing the hydrolysis of the ester precursor of carbidopa. nih.gov Sequence analysis of this enzyme revealed significant homology to serine carboxypeptidases, a group of enzymes that act on peptide bonds but can also exhibit esterolytic activity. nih.govacs.org

Serine carboxypeptidases, which possess a catalytic triad (B1167595) typically involving serine, histidine, and an acidic residue, have been shown to be effective catalysts for resolving racemic α-tertiary-substituted ester substrates. nih.govmdpi.com Studies comparing CLEH with other representative serine carboxypeptidases demonstrated that these enzymes exhibit high activity and enantioselectivity toward the α-hydrazino-α-methyl ester precursor of carbidopa. nih.gov This indicates that serine carboxypeptidases are a key class of enzymes involved in the activation of such prodrugs. nih.govnih.govresearchgate.net Their ability to hydrolyze ester bonds, in addition to their canonical peptidase activity, makes them versatile biocatalysts in prodrug metabolism. nih.govacs.org

Kinetic resolution is a powerful biocatalytic method used to separate the enantiomers of a racemic mixture. nih.gov This process utilizes an enantioselective enzyme, such as a lipase (B570770) or an esterase, which preferentially catalyzes the reaction of one enantiomer over the other. nih.govresearchgate.net In the case of a racemic ester substrate, the enzyme will selectively hydrolyze one ester enantiomer into its corresponding carboxylic acid, while leaving the other ester enantiomer largely unreacted.

This technique is particularly valuable for producing homochiral compounds, as many therapeutic agents are active as a single enantiomer. nih.gov The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which quantifies the enzyme's selectivity. A high E value indicates that the enzyme can produce a product and a remaining substrate with high enantiomeric excess (ee). mdpi.com Research on the resolution of the racemic ester precursor of carbidopa has shown that enzymes like Candida lipolytica ester hydrolase and other serine carboxypeptidases can perform this separation with high enantioselectivity. nih.gov

The table below presents illustrative data from kinetic resolution experiments on various racemic esters using esterases, demonstrating how conversion and enantiomeric excess (ee) are key metrics.

| Enzyme | Substrate | Conversion (%) | Product ee (%) | Substrate ee (%) | Enantioselectivity (E) |

| Lecitase® Ultra | (E)-4-phenylbut-3-en-2-yl acetate | 50 | 80 | 97 | 37 |

| Lecitase® Ultra | (E)-4-phenylbut-3-en-2-yl propionate | 57 | 92 | 85 | 65 |

| Esterase A3 | Ethyl-3-phenyl butanoate | 48 | 98 (R) | 92 (S) | >200 |

| Esterase Est8 | Ethyl-2-phenyl propanoate | 49 | 97 (S) | 94 (R) | 180 |

Data adapted from studies on kinetic resolution by lipases and esterases. nih.govmdpi.com The data are illustrative of the process and not specific to this compound.

Specific Esterases (e.g., Candida lipolytica Ester Hydrolase, Serine Carboxypeptidases)

Hydrolysis Kinetics in Biological Mimetic Environments

The conversion of an ester prodrug like this compound into its active parent compound, carbidopa, is critically dependent on the chemical and enzymatic conditions of its environment. The kinetics of this hydrolysis are studied in environments that mimic biological systems to predict its in vivo behavior.

The stability and hydrolysis rate of ester-containing compounds are significantly influenced by the pH of the surrounding aqueous solution. viu.ca Ester hydrolysis can be catalyzed by acid (AAC2 mechanism), base (BAC2 mechanism), or can occur neutrally with water acting as the nucleophile. viu.ca Consequently, the rate of hydrolysis for an ester like this compound exhibits a pH-dependent profile. alquds.edu

Generally, ester hydrolysis is slowest in the acidic to neutral pH range (around pH 4-6) and increases significantly as the pH becomes more acidic or, more dramatically, more alkaline. viu.ca For many carboxylic acid esters, the half-lives can range from hours to years depending on their specific structure and the pH of the solution. viu.ca For instance, studies on various L-DOPA esters, which share structural similarities, have shown a wide range of stability in aqueous solutions, with half-lives from 31 to 1.7 x 10⁴ minutes at pH 7.4. researchgate.net While specific kinetic data for this compound is not detailed in the provided results, its hydrolysis is expected to follow this general principle, with the rate being determined by the relative contributions of acid-catalyzed, neutral, and base-catalyzed reactions across the pH spectrum. viu.ca

Table 1: General Influence of pH on Ester Hydrolysis

| pH Range | Dominant Mechanism | Expected Relative Rate of Hydrolysis |

| < 4 | Acid-Catalyzed | Increasing |

| 4 - 6 | Neutral (Water Hydrolysis) | Minimal / Slowest |

| > 7 | Base-Catalyzed | Rapidly Increasing |

This table provides a generalized representation of pH effects on ester hydrolysis based on established chemical principles. viu.ca

Enzymatic hydrolysis, mediated by esterases, is a primary mechanism for the bioconversion of ester prodrugs in the body. Ocular tissues, a potential target for locally administered drugs, possess significant esterase activity that can facilitate this conversion. researchgate.netuef.fi Studies on prodrugs for ophthalmic use have shown that esters are often more susceptible to hydrolysis in ocular tissue homogenates than in simple buffer solutions. researchgate.net

Research has identified that esterase activity varies considerably among different ocular tissues. nih.govnih.gov The iris-ciliary body typically exhibits the highest esterase activity, followed by the retina, while the cornea and conjunctiva show lower levels. nih.govuef.fi Specifically, carboxylesterases (CES), particularly CES1, are prominently active in the eye. uef.fi The expression of CES1 can vary more than tenfold between different ocular tissues, with the highest concentrations found in the retina and iris-ciliary body. uef.fi This enzymatic activity is primarily located in the microsomal and cytoplasmic fractions of the cells. nih.gov For a prodrug like this compound, this distribution implies that its conversion to active carbidopa would occur most rapidly in the highly vascularized and metabolically active tissues of the inner eye. researchgate.netnih.gov

Table 2: Relative Esterase Activity in Ocular Tissues

| Ocular Tissue | Relative Esterase Activity Level | Key Enzyme(s) |

| Iris-Ciliary Body | Highest | CES1 uef.fi |

| Retina | High | CES1 uef.fi |

| Corneal Stroma | Moderate | Esterases nih.gov |

| Conjunctiva | Lower | CES1 uef.fi |

| Corneal Epithelium | Lower | Esterases, CES1 nih.govuef.fi |

| Corneal Endothelium | Devoid of Activity | N/A nih.gov |

This table synthesizes findings on esterase distribution and activity in ocular tissues from multiple studies. nih.govuef.fi

Beyond dedicated esterase enzymes, certain plasma proteins can exhibit esterase-like activity and influence the hydrolysis of prodrugs. Human serum albumin (HSA) is a notable example, often acting as a catalyst for the hydrolysis of various ester compounds. researchgate.netnih.gov This catalytic function has been demonstrated for esters of nicotinic acid and some carbonate esters. researchgate.netnih.gov In many cases, hydrolysis is accelerated in the presence of HSA. researchgate.net

However, the interaction is complex; in some instances, binding to plasma proteins can also stabilize an ester prodrug against hydrolysis, as seen with certain t-butyl esters. researchgate.net A unique "relay-type" mechanism has been identified for some levodopa (B1675098) ester prodrugs, where hydrolysis is initiated by α1-acid glycoprotein (B1211001) (AGP) to form an intermediate metabolite, which is then rapidly hydrolyzed by HSA to release the parent drug. nih.gov Given that this compound is an ester prodrug intended for systemic effects, its interaction with HSA and other plasma proteins would be a critical factor in its conversion rate and pharmacokinetic profile. The esterase-like activity of HSA is considered a potentially significant contributor to the reconversion of ester prodrugs in human plasma. researchgate.netnih.gov

Esterase Activity in Tissue Homogenates (e.g., Ocular Tissue)

Metabolic Pathways of this compound Prodrugs

Following administration, a prodrug undergoes metabolic conversion to release the active pharmacological agent. Its presence also influences the metabolic pathways of co-administered drugs.

The primary metabolic step for this compound is its hydrolysis to the active parent compound, carbidopa. google.comresearchgate.net This bioconversion is achieved through the chemical and enzymatic hydrolysis of the methyl ester bond, as previously described. viu.canih.gov The purpose of this prodrug strategy is to modify the physicochemical properties of carbidopa, potentially to enhance its absorption or distribution, before releasing the active inhibitor of aromatic L-amino acid decarboxylase (DDC). drugbank.com

Carbidopa itself is a derivative of methyldopa (B1676449) and is structurally distinct from levodopa (L-DOPA). daicelpharmastandards.com Its role is not to be converted into L-DOPA, but to be co-administered with L-DOPA. drugbank.comgoogle.com By inhibiting the DDC enzyme in peripheral tissues, carbidopa prevents the premature conversion of L-DOPA to dopamine (B1211576) outside the brain. drugbank.com This allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine to exert its therapeutic effect. drugbank.comgoogle.com Therefore, the essential metabolic pathway for the this compound prodrug is its one-step hydrolysis to carbidopa.

The metabolite 3-O-methyldopa (3-OMD) is not a direct metabolite of carbidopa or its ester. Instead, 3-OMD is a major metabolite of L-DOPA, formed through methylation by the enzyme catechol-O-methyltransferase (COMT). wikipedia.org The formation of 3-OMD is highly relevant in the context of carbidopa's mechanism of action. When carbidopa inhibits the primary metabolic pathway of L-DOPA (decarboxylation to dopamine) in the periphery, it shunts L-DOPA towards its other major metabolic route: methylation by COMT to form 3-OMD. wikipedia.orgresearchgate.net

Studies in animal models, such as rabbits and MPTP-treated monkeys, are used to assess these metabolic interactions. jfda-online.comsnmjournals.org In rabbits, co-administration of carbidopa with L-DOPA leads to the formation of 3-OMD, with plasma concentrations of both L-DOPA and 3-OMD increasing proportionally with the administered dose. jfda-online.com PET imaging studies in monkeys using L-DOPA analogs like ¹⁸F-FDOPA have shown that pre-administration of carbidopa increases the brain availability of both the parent compound and its 3-O-methylated metabolite by shifting peripheral metabolism from DDC to COMT. snmjournals.org This accumulation of 3-OMD, which has a long half-life of about 15 hours, is a well-documented consequence of L-DOPA/carbidopa therapy. wikipedia.orgresearchgate.net Therefore, while this compound does not form 3-OMD, its active form, carbidopa, directly influences the metabolic fate of L-DOPA, leading to increased production of this metabolite. researchgate.net

Conversion to Parent Compounds (e.g., L-DOPA)

Transport Mechanisms Across Biological Barriers (Preclinical and Cellular Models)

No specific research data is available for this compound.

Ex Vivo Permeation Studies (e.g., Buccal Mucosa)

No specific research data is available for this compound.

Influence of pH on Permeation Characteristics

No specific research data is available for this compound.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are the cornerstone of analytical procedures for Carbidopa (B1219) Methyl Ester, providing the necessary resolution and sensitivity to separate and quantify the target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust High-Performance Liquid Chromatography (HPLC) methods is fundamental for the routine analysis of Carbidopa Methyl Ester. These methods are designed to be sensitive, accurate, and reproducible for the simultaneous determination of the active pharmaceutical ingredient and its related substances. sci-hub.seresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the analysis of this compound. innovareacademics.in In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. mdpi.com For the analysis of carbidopa and its related compounds, C18 columns are frequently employed. innovareacademics.inijpsr.com The mobile phase typically consists of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, such as methanol (B129727) or acetonitrile, to facilitate the separation of compounds with varying polarities. innovareacademics.inmdpi.com The selection of a suitable stationary phase is critical; for instance, certain columns may not provide the necessary resolution between closely related impurities like CCM ester and 3-acetyl-l-tyrosine. sci-hub.se The development of these methods often involves a Quality by Design (QbD) approach to systematically optimize parameters and ensure the method is robust for its intended purpose. sci-hub.seresearchgate.net

Gradient elution is a powerful technique in HPLC that involves changing the composition of the mobile phase during the analytical run. mastelf.commolnar-institute.com This is particularly useful for complex samples containing compounds with a wide range of polarities, such as in the analysis of this compound and its impurities. sci-hub.seresearchgate.net A typical gradient might involve a gradual increase in the organic solvent concentration (e.g., methanol or acetonitrile) in the mobile phase. researchgate.netlcms.cz This allows for the effective elution of both highly polar and less polar compounds within a single run, improving peak shape and resolution. mastelf.com For example, a method for analyzing levodopa (B1675098), carbidopa, and their impurities might use a gradient elution on a C18 column with a mobile phase containing a formic acid solution in water and methanol. researchgate.net The optimization of the gradient profile, including the initial and final solvent compositions, the rate of change, and any hold times, is crucial for achieving the desired separation of all components. mastelf.commolnar-institute.com

Reversed-Phase HPLC Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-throughput counterpart, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), have become indispensable tools. These techniques couple the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. mdpi.comnih.gov

A significant advantage of LC-MS/MS and UHPLC-MS/MS is the ability to simultaneously quantify multiple analytes in a single, rapid analysis. mdpi.cominnovareacademics.in Researchers have successfully developed and validated UHPLC-MS/MS methods for the concurrent determination of L-DOPA, Levodopa Methyl Ester (LDME), and Carbidopa in biological matrices like human plasma. mdpi.comnih.govresearchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. mdpi.comnih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. mdpi.comnih.gov Such methods are crucial for pharmacokinetic studies, allowing for a comprehensive understanding of the behavior of these related compounds in biological systems. mdpi.comoaji.net

A developed UHPLC-MS/MS method for the simultaneous quantification of L-DOPA, LDME, and Carbidopa in human plasma demonstrated excellent linearity over the specified concentration ranges. mdpi.com

| Compound | Linearity Range (µg/L) | Regression Equation | Correlation Coefficient (R²) |

| L-DOPA | 15 - 10,000 | y = 0.00785897x + 0.029 | 0.998 |

| LDME | 15 - 10,000 | y = 0.0246945x − 0.117 | 0.995 |

| Carbidopa | 15 - 6,000 | y = 0.015161x + 0.004 | 0.998 |

This validated method showcases the capability for precise and simultaneous quantification, which is essential for detailed pharmacokinetic assessments. mdpi.com

Mass spectrometry provides valuable structural information through the analysis of mass spectra and fragmentation patterns. mdpi.comresearchgate.net In the context of this compound and its related compounds, electrospray ionization (ESI) is a commonly used technique, typically in the positive ion mode. mdpi.comresearchgate.net The mass spectrometer detects the precursor ion (the molecular ion, [M+H]⁺) and its product ions, which are generated by fragmentation. researchgate.net For instance, in the analysis of Carbidopa, the transition from a precursor ion of m/z 227.1 to a product ion of m/z 181.0 is often monitored. researchgate.net Similarly, for Levodopa Methyl Ester (LDME), the transition from m/z 212.50 to 152.13 is used for quantification. researchgate.net This fragmentation data is highly specific to the molecule's structure and is instrumental in confirming the identity of the analytes and ensuring the selectivity of the analytical method. mdpi.comresearchgate.net

The following table summarizes the key mass spectrometric transitions used for the quantification of Carbidopa and Levodopa Methyl Ester: researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbidopa | 227.07 | 181.11 |

| Levodopa Methyl Ester (LDME) | 212.50 | 152.13 |

This level of detailed spectral analysis is fundamental to the development of highly reliable and specific bioanalytical methods. mdpi.comresearchgate.net

Simultaneous Determination of Related Compounds (e.g., L-DOPA, Carbidopa, Levodopa Methyl Ester)

Method Validation in Research Contexts

Method validation is a critical process that confirms the suitability of an analytical method for its intended purpose. nih.gov For this compound, this involves a series of experiments to assess performance characteristics, ensuring that the data generated is reliable, accurate, and reproducible. nih.govnih.gov Validation is typically performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com

Selectivity and Specificity Assessment

Selectivity and specificity are paramount in analytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference by other sample components. nih.gov In the context of bioanalytical methods, such as the analysis of Carbidopa in human plasma, specificity is evaluated by screening blank plasma from multiple sources to check for endogenous interferences. mdpi.comnih.gov

One study employing a UHPLC-MS/MS method demonstrated excellent selectivity for Carbidopa. mdpi.comnih.govresearchgate.net When analyzing blank plasma samples, no interfering peaks were observed with a response greater than 20% of the lower limit of quantification (LLOQ) and 5% of the internal standard's signal. nih.gov The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode further enhances specificity by monitoring a unique transition from a precursor ion to a product ion, which is a characteristic signature of the target molecule. mdpi.com

Linearity, Detection, and Quantification Limits

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards and assessing the relationship using a linear regression model. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

A validated UHPLC-MS/MS method for Carbidopa demonstrated linearity over a significant concentration range. mdpi.com The key parameters from this study are summarized below.

| Parameter | Value for Carbidopa | Source |

| Linearity Range | 15 µg/L - 6000 µg/L | mdpi.com |

| Regression Equation | y = 0.015161x + 0.004 | mdpi.comresearchgate.net |

| Correlation Coefficient (R²) | 0.998 | mdpi.comresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 15 µg/L | mdpi.com |

| Upper Limit of Quantification (ULOQ) | 6000 µg/L | mdpi.com |

Precision and Accuracy Evaluation (Intra-day and Inter-day)

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the mean test results to the true value. ijpsr.com These are evaluated through replicate analyses on the same day (intra-day) and on different days (inter-day) at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. mdpi.comnih.gov

In a representative UHPLC-MS/MS method validation for Carbidopa, both intra-day and inter-day precision and accuracy values met the stringent acceptance criteria set by regulatory guidelines. mdpi.comnih.govresearchgate.net The precision is typically expressed as the coefficient of variation (CV%), and accuracy is expressed as the percentage bias. mdpi.com

| Validation Parameter | Concentration Levels | Acceptance Criteria Met | Source |

| Intra-day Precision (CV%) | LLOQ, LQC, MQC, HQC | Yes | mdpi.comnih.gov |

| Intra-day Accuracy (Bias%) | LLOQ, LQC, MQC, HQC | Yes | mdpi.comnih.gov |

| Inter-day Precision (CV%) | LLOQ, LQC, MQC, HQC | Yes | mdpi.comnih.gov |

| Inter-day Accuracy (Bias%) | LLOQ, LQC, MQC, HQC | Yes | mdpi.comnih.gov |

Carryover and Dilution Integrity Studies

Carryover studies are performed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. semanticscholar.org Dilution integrity studies verify that a sample with a concentration above the ULOQ can be diluted with a blank matrix to bring it within the calibration range and still yield accurate results. mdpi.comnih.gov

For Carbidopa, these parameters have been successfully validated:

Carryover : Negligible carryover was confirmed by injecting blank samples after an ULOQ sample. The resulting signal for Carbidopa was minimal, at a mean of 3.1 ± 2.5% of the LLOQ response. mdpi.comnih.gov

Dilution Integrity : The viability of diluting samples was demonstrated with high accuracy and precision. For Carbidopa, diluted samples showed a mean bias of 3.9% and a CV of 2.1%, well within typical acceptance limits. mdpi.comnih.gov

Impurity Identification and Characterization

This compound is itself considered an impurity or a related compound of the active pharmaceutical ingredient Carbidopa. daicelpharmastandards.comchemicea.com The analysis and control of impurities are crucial aspects of pharmaceutical development and manufacturing.

Analysis of Synthesis-Related Impurities (e.g., Cyclohexylidene this compound, Methyldopa (B1676449) Methyl Ester)

During the synthesis of Carbidopa and its derivatives, several related substances can be formed. daicelpharmastandards.com Two notable synthesis-related impurities are Cyclohexylidene this compound and Methyldopa Methyl Ester. ijpsr.comsci-hub.se Analytical methods, particularly HPLC, must be capable of separating the main compound from these and other potential impurities to ensure the quality and purity of the final product. researchgate.netsci-hub.se

Research has focused on developing stability-indicating HPLC methods that can resolve Carbidopa from its process and degradation impurities, including Cyclohexylidene this compound and Methyldopa Methyl Ester. sci-hub.se The availability of reference standards for these specific impurities is essential for their accurate identification and quantification during method development and validation. synthinkchemicals.com

| Impurity Name | Chemical Formula | CAS Number |

| Cyclohexylidene this compound | C₁₇H₂₄N₂O₄ | 934371-48-9 |

| Methyldopa Methyl Ester | C₁₁H₁₅NO₄ | 18181-08-3 |

Degradation Impurity Profiling

The identification and quantification of degradation impurities are paramount in pharmaceutical development to ensure the safety and efficacy of the final drug product. For this compound, a derivative of Carbidopa, understanding its degradation pathways is critical. Forced degradation studies, conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products.

These studies typically involve subjecting this compound to conditions such as acid and base hydrolysis, oxidation, and thermal stress. For instance, under acidic conditions (e.g., 0.1 M HCl at 60°C), the ester linkage is susceptible to hydrolysis, leading to the formation of Carbidopa. The primary degradation products of Carbidopa itself, which are relevant to its ester, include compounds like 3-O-methylcarbidopa and methyldopa. oup.comresearchgate.net Another significant degradation product of Carbidopa that can be monitored is 3,4-dihydroxyphenylacetone. google.comgoogle.com

Advanced analytical techniques are employed to separate, identify, and quantify these impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (LC-MS/MS) for definitive structural elucidation of unknown impurities. The development of a stability-indicating HPLC method is crucial, which can resolve the parent compound from all potential degradation products. sci-hub.se Such methods often utilize reversed-phase columns (e.g., C18) with gradient elution to achieve optimal separation.

Below is a table summarizing potential degradation impurities of Carbidopa and its derivatives, which would be relevant in the analysis of this compound.

Table 1: Potential Degradation Impurities of Carbidopa and its Derivatives

| Impurity Name | Formation Condition | Analytical Technique |

|---|---|---|

| Carbidopa | Acidic Hydrolysis | HPLC, LC-MS/MS |

| 3-O-methylcarbidopa | Metabolic or synthetic impurity | HPLC, Capillary Electrophoresis oup.comfabad.org.tr |

| Methyldopa | Metabolic or synthetic impurity | HPLC, Capillary Electrophoresis oup.comfabad.org.tr |

Quality by Design (QbD) Approach in Analytical Development

The Quality by Design (QbD) framework is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. sepscience.com In the context of analytical method development for this compound, QbD offers a structured and proactive approach to creating robust and reliable methods. researchgate.netwjpps.com

The application of QbD to analytical methods involves several key steps: sepscience.com

Defining the Analytical Target Profile (ATP): This involves outlining the performance requirements of the method, such as accuracy, precision, sensitivity, and robustness. sepscience.com

Identifying Critical Quality Attributes (CQAs): These are the properties of the analytical result (e.g., peak resolution, retention time, peak asymmetry) that must be controlled to ensure the desired quality. sci-hub.se

Risk Assessment: This step identifies and ranks the method parameters that could potentially impact the CQAs. Tools like fishbone diagrams and Failure Mode and Effects Analysis (FMEA) are often used. sepscience.com For an HPLC method, critical parameters might include mobile phase composition (e.g., pH, organic solvent ratio), column temperature, and flow rate. ualberta.ca

Design of Experiments (DoE): Statistical experimental designs, such as fractional factorial or central composite designs, are used to systematically study the effects of the identified critical parameters on the CQAs. sci-hub.se This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. sci-hub.se

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently operates within the design space. This includes system suitability tests and ongoing monitoring to ensure the method remains robust over its lifecycle. sepscience.com

A study on the simultaneous determination of Carbidopa and Levodopa impurities utilized a QbD approach to develop a robust HPLC method. researchgate.net This involved a fractional factorial design to optimize chromatographic conditions and ensure reliable separation of all relevant impurities. sci-hub.se

The table below illustrates a conceptual QbD approach for an HPLC method for this compound analysis.

Table 2: Quality by Design (QbD) Elements for HPLC Method Development

| QbD Element | Example for this compound HPLC Method |

|---|---|

| Analytical Target Profile (ATP) | To accurately and precisely quantify this compound and its known impurities with a limit of quantification ≤ 0.1%. |

| Critical Quality Attributes (CQAs) | Resolution between this compound and its impurities > 2.0; Tailing factor for all peaks < 1.5. |

| Critical Method Parameters (CMPs) | Mobile phase pH, organic solvent percentage, column temperature, flow rate. ualberta.ca |

| Design Space | A defined range for pH (e.g., 2.5-3.5), organic content (e.g., 15-25% Acetonitrile), and temperature (e.g., 30-40°C) that consistently meets CQAs. |

| Control Strategy | System suitability tests including resolution, tailing factor, and precision of replicate injections. |

By employing these advanced analytical methodologies and a systematic QbD approach, the quality, consistency, and reliability of analytical data for this compound can be robustly ensured throughout its lifecycle.

Preclinical Studies and Mechanistic Investigations

Controlled Release Systems for Prodrug Delivery (In Vitro Aspects)

The development of controlled-release oral dosage forms is crucial for optimizing the therapeutic efficacy of drugs like carbidopa (B1219) and its prodrugs. Research has focused on creating sophisticated tablet designs to modulate the release of carbidopa methyl ester.

A notable innovation in this area is the creation of a three-layer matrix tablet designed for the simultaneous delivery of levodopa (B1675098) methyl ester and carbidopa. researchgate.netgoogle.com This versatile system is composed of three distinct layers, each with a different release mechanism: a swellable layer (S), an erodible layer (E), and a disintegrating layer (D). researchgate.netrjptonline.org The swellable layer typically contains a polymer like hydroxypropyl methylcellulose, which hydrates and swells in the presence of fluid, controlling drug release through diffusion and matrix erosion. google.com The erodible layer is designed to wear away at a predetermined rate, while the disintegrating layer breaks apart quickly to provide an initial burst of the drug. researchgate.netgoogle.com

This multi-layered approach allows for complex, pre-programmed release profiles. rjptonline.org For instance, one configuration can provide an early plasma peak of the active drug, which could be beneficial in certain clinical situations. google.com The in vitro release profiles of these tablets are highly dependent on the specific formulation and arrangement of the layers. researchgate.net

By altering the relative positions of the layers, formulators can modulate the release of this compound to meet specific therapeutic needs. researchgate.net For example, placing the disintegrating layer on the outside can provide a rapid initial dose, while sandwiching a drug-containing layer between two control layers (like swellable or erodible layers) can achieve a more sustained release profile. rjptonline.org This ability to customize release kinetics is a key advantage of the three-layer matrix system. researchgate.netrjptonline.org

Three-Layer Matrix Tablet Design and In Vitro Release Profiles

Investigations into Pharmacological Effects (Animal Models, Non-Clinical)

Beyond its role in drug delivery systems, this compound has been investigated for its own pharmacological activities, particularly in the realm of oncology.

Preclinical studies have explored the antitumor effects of this compound, often in combination with levodopa methyl ester, in animal models of melanoma. nih.gov The B16 melanoma model in mice is a commonly used system for such investigations. nih.govlabcorp.com In these studies, the combination of carbidopa and levodopa methyl ester has demonstrated an ability to inhibit tumor growth. nih.gov

The rationale behind this approach is linked to the metabolic pathways of melanoma cells, which utilize tyrosine and phenylalanine for melanin (B1238610) production. By introducing levodopa, a tyrosine analog, it is thought that the compound can be selectively taken up by melanoma cells and exert a cytotoxic effect. Carbidopa's role is to inhibit the peripheral conversion of levodopa, thereby increasing its availability to the tumor.

Further research has revealed that the antitumor activity of the carbidopa-levodopa methyl ester combination can be significantly enhanced through synergistic interactions with other agents and dietary modifications. nih.govresearchgate.net

The addition of sodium ascorbate (B8700270) (a salt of ascorbic acid) to the drinking water of tumor-bearing mice has been shown to potentiate the antitumor effects of the drug combination. nih.govresearchgate.net This enhancement was most pronounced in mice fed a diet deficient in tyrosine and phenylalanine. nih.gov The combination of the drug therapy, ascorbate supplementation, and the deficient diet led to a dramatic increase in the survival time of the mice. nih.gov

Dietary restriction of tyrosine and phenylalanine alone was found to inhibit tumor growth. nih.govresearchgate.net When this dietary modification was combined with the carbidopa-levodopa methyl ester treatment, a significant enhancement of the drug's antitumor activity was observed. nih.govresearchgate.net These findings suggest that a multi-faceted approach, combining the prodrug therapy with dietary and supplemental interventions, could be a promising strategy. nih.gov

Interactive Data Table: Effect of Combination Therapy on B16 Melanoma

| Treatment Group | Diet | Tumor Growth | Median Survival Time Increase |

| Drug Treatment | Commercial | Little effect | - |

| Drug Treatment | Purified | Decreased | Moderate |

| Drug Treatment | Deficient | - | 73% |

| Drug + Ascorbate | Purified | Smaller tumors | 55% |

| Drug + Ascorbate | Deficient | Retarded growth | 123% |

Antitumor Activity in Animal Models (e.g., B16 Melanoma)

Neuropharmacological Research (Animal Models, Non-Clinical)

While carbidopa itself is a cornerstone in the management of Parkinson's disease, preclinical neuropharmacological research specifically focusing on this compound is less extensively documented in publicly available literature. semanticscholar.orgnih.gov The primary focus of carbidopa and its prodrugs in a neurological context is to inhibit the peripheral decarboxylation of levodopa, thereby increasing its bioavailability to the central nervous system. semanticscholar.orgnih.gov

Animal models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are standard tools for evaluating new therapeutic strategies. nih.govmdpi.com In these models, a combination of levodopa methyl ester and carbidopa has been used. researchgate.net For instance, in rotenone-induced parkinsonian rats, L-DOPA-methylester, in conjunction with a decarboxylase inhibitor like carbidopa, has been shown to effectively reverse the motor symptoms. researchgate.net

The development of advanced formulations, such as the aforementioned three-layer tablets, is also relevant to neuropharmacology, as they aim to provide a more continuous and stable delivery of levodopa to the brain, which may help in managing motor fluctuations associated with long-term levodopa therapy. researchgate.netgoogle.comsemanticscholar.org

Correlation with Neurotransmitter Levels (e.g., Dopamine) in Animal Models)

Direct correlation studies between the concentration of this compound in the brain and neurotransmitter levels are not available. Since this compound does not penetrate the brain, it cannot have a direct effect on neurotransmitter levels within it. nih.govwikipedia.org

Preclinical studies in animal models consistently investigate the co-administration of carbidopa with a levodopa prodrug, such as Levodopa Methyl Ester. nih.govnih.govpnas.org In these studies, the correlation that is measured is between the peripherally-acting carbidopa enabling higher concentrations of levodopa to reach the brain and the subsequent increase in brain dopamine (B1211576) levels. nih.govnih.gov For instance, studies in rat models of Parkinson's disease show that treatment with L-DOPA methyl ester and carbidopa leads to increased L-DOPA levels in the striatum and cortex, which in turn correlates with a significant generation of dopamine in those tissues. nih.gov However, this is an indirect effect; the elevation in dopamine is caused by the increased availability of levodopa, which is a direct result of carbidopa's peripheral action. plos.org

Because the requested article must focus solely on this compound and its direct actions within the brain, and no such actions or data are documented, it is not possible to generate the requested content.

Future Research Directions and Emerging Paradigms

Development of Novel Carbidopa (B1219) Methyl Ester Derivatives

The synthesis of novel derivatives from the Carbidopa Methyl Ester scaffold is a key research focus. The primary goal is to create new chemical entities with modified physicochemical properties that could translate into improved biopharmaceutical performance. The structural complexity of this compound, featuring a catechol ring, a hydrazine (B178648) group, and an ester functional group, offers multiple sites for chemical modification.

One approach involves the derivatization of the hydrazine group. For instance, reaction with cyclohexanone (B45756) can yield (S)-Carbidopa methyl ester N-cyclohexylidene. evitachem.com Such modifications can serve as precursors for further synthetic alterations through various coupling reactions, potentially leading to the development of more complex pharmaceutical agents. evitachem.com Another strategy, detailed in patent literature, involves attaching various promoieties to the carbidopa structure to create a library of derivatives with diverse properties. google.com These synthetic efforts aim to fine-tune characteristics like solubility, stability, and membrane permeability.

Table 1: Examples of Synthetic Modifications of Carbidopa and its Esters

| Base Compound | Modification Site | Reactant/Promoieties | Resulting Derivative/Compound Type | Reference |

| Carbidopa | Hydrazine Group | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-chloride) | Fmoc-protected Carbidopa | google.com |

| Carbidopa | Carboxylic Acid | Methanol (B129727) | This compound | google.com |

| This compound | Hydrazine Group | Not Specified | N-Boc-Carbidopa Methyl Ester | google.com |

| Carbidopa | Hydrazine Group | Cyclohexanone | (S)-Carbidopa methyl ester N-cyclohexylidene | evitachem.com |

Advanced Prodrug Strategies for Enhanced Biopharmaceutical Performance

This compound is itself a prodrug of carbidopa, designed to have different physicochemical properties, such as increased solubility compared to its parent compound. mdpi.com The prodrug approach is a cornerstone of modern drug development, aiming to overcome pharmacokinetic hurdles. researchgate.net For carbidopa and its partner drug, levodopa (B1675098), prodrug strategies are being explored to achieve more stable and continuous drug exposure. nih.gov

The development of advanced levodopa prodrugs, such as Levodopa Methyl Ester (melevodopa) and others currently in clinical trials, necessitates the co-development of matching carbidopa prodrugs. nih.govnih.govresearchgate.net An ideal carbidopa prodrug would be absorbed, distributed, and metabolized in a manner that mirrors its levodopa counterpart, ensuring that the peripheral decarboxylase inhibitor is available to protect levodopa from premature conversion to dopamine (B1211576). drugbank.com Research in this area focuses on creating ester, amide, and other covalent derivatives of carbidopa to modulate its absorption, distribution, metabolism, and elimination (ADME) profile. google.comresearchgate.net

A sophisticated prodrug strategy involves designing molecules that can hijack the body's natural transport systems to improve absorption and targeted delivery. The absorption of levodopa, for example, is mediated by several amino acid transporters, including the L-type amino acid transporter 1 (LAT1), which is also crucial for its transport across the blood-brain barrier, and the rBAT/b(0,+)AT transporter in the small intestine. nih.govnih.gov

Future research into this compound derivatives will likely focus on creating prodrugs that are recognized as substrates by these high-capacity transporters. nih.gov By mimicking endogenous amino acids, these prodrugs could achieve more efficient intestinal absorption. Another emerging strategy is glycosylation—attaching a sugar moiety to the drug molecule. mdpi.commdpi.com This approach aims to exploit glucose transporters, such as GLUT1, to facilitate entry into the brain, a strategy that could be adapted for novel carbidopa derivatives to ensure their presence alongside levodopa prodrugs at the site of action. mdpi.commdpi.com

Nanotechnology offers a revolutionary platform to overcome the limitations of conventional drug delivery. researchgate.netnih.gov For carbidopa and its associated therapies, nanocarriers are being developed to improve drug delivery, enhance bioavailability, and enable targeted release. rsc.orgmdpi.com These systems can encapsulate the drug, protecting it from degradation and allowing it to cross biological barriers like the blood-brain barrier more effectively. researchgate.netnih.gov

Research has focused on various nanocarriers, including polymeric nanoparticles and nanomicellar systems. rsc.orgmdpi.com For example, studies have explored controlled-release nanoparticles loaded with levodopa methyl ester and a decarboxylase inhibitor, demonstrating the potential for improved therapeutic outcomes. rsc.org Another innovative approach is the development of self-assembling nanomicellar systems for the transdermal delivery of both levodopa and carbidopa, which has shown enhanced drug accumulation in systemic circulation. mdpi.com The integration of this compound and its novel derivatives into these advanced nanodelivery systems represents a promising frontier for improving drug efficacy and patient outcomes. researchgate.net

Table 2: Nanotechnology-Based Delivery Systems for Carbidopa/Levodopa

| Nanocarrier System | Drug(s) | Key Findings | Reference |

| Polymeric Nanoparticles (PLGA) | Levodopa Methyl Ester / Benserazide | Ameliorated levodopa-induced dyskinesia in rat models through controlled release. | rsc.org |

| Nanomicellar System | Levodopa / Carbidopa | Enabled transdermal delivery and enhanced permeability, with co-delivery to systemic circulation. | mdpi.com |

| Polymeric Nanocarriers | Levodopa | Showed better therapeutic efficiency, enhanced delivery across the BBB, and greater motor symptom enhancement compared to free L-Dopa. | rsc.org |

| Nanoparticles (General) | Antiparkinsonian Drugs | Can facilitate effective drug delivery, improve bioavailability, and increase target delivery to the brain. | mdpi.com |

Exploration of Diverse Transport Mechanisms

Mechanistic Studies on Esterase-Mediated Hydrolysis and Specificity

The conversion of an ester prodrug like this compound back to its active parent compound, carbidopa, is a critical step mediated by esterase enzymes. evitachem.com Understanding the mechanics of this hydrolysis is fundamental to designing effective prodrugs. The human body contains a variety of carboxylesterases, with hCE1 and hCE2 being the most important for drug metabolism. nih.gov These enzymes are expressed differently throughout the body; hCE2 is found at high levels in the intestine, while hCE1 is predominant in the liver. nih.gov This differential expression can determine where and how quickly a prodrug is activated.

Future research will focus on detailed mechanistic studies to determine the specific esterases responsible for the hydrolysis of this compound and its derivatives. The steric hindrance around the ester group in carbidopa derivatives, which are α,α-disubstituted carboxylates, can pose a challenge for enzymatic hydrolysis. researchgate.net Studies on various L-dopa esters have shown that the structure of the ester group significantly influences the rate of both chemical and enzymatic hydrolysis. researchgate.net Furthermore, plasma proteins can sometimes have a stabilizing, rate-decelerating effect on hydrolysis. researchgate.net Elucidating these structure-hydrolysis relationships and enzyme specificities will allow for the rational design of carbidopa prodrugs with controlled and predictable activation profiles. researchgate.netresearchgate.net

Refinement of Analytical Techniques for Complex Biological Matrices

The ability to accurately measure the concentration of this compound, its parent compound carbidopa, and related analytes like levodopa in complex biological fluids such as human plasma is essential for pharmacokinetic studies and clinical monitoring. mdpi.comnih.gov Significant progress has been made in developing sophisticated analytical methods to meet this need.

A key development is the use of ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comresearchgate.net Researchers have successfully developed and validated a UHPLC-MS/MS method for the simultaneous quantification of levodopa, levodopa methyl ester, and carbidopa in human plasma. mdpi.comnih.gov These methods demonstrate high selectivity and specificity, with no significant interference from matrix components. mdpi.com The validation process for these techniques involves assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ) to ensure reliable and reproducible results. mdpi.comoaji.net For instance, one validated method reported an LLOQ of 15 µg/L for all three analytes in plasma. mdpi.com In addition to plasma analysis, other methods like reverse phase-high performance liquid chromatography (RP-HPLC) have been developed for quality control and to quantify these compounds in pharmaceutical formulations and during in vitro release studies. mdpi.cominnovareacademics.in Continued refinement of these analytical techniques will focus on improving sensitivity, reducing run times, and adapting them to new derivatives and delivery systems.

Table 3: Validation Parameters for an LC-MS/MS Method for Carbidopa and Related Compounds in Human Plasma

| Analyte | Linearity Range (µg/L) | Lower Limit of Quantification (LLOQ) (µg/L) | Inter-day Precision (CV%) | Inter-day Accuracy (%) | Reference |

| Levodopa | 15 - 2000 | 15 | 3.9 - 13.5 | 96.6 - 106.1 | researchgate.net |

| Levodopa Methyl Ester | 15 - 2000 | 15 | 1.9 - 11.2 | 96.3 - 105.7 | researchgate.net |

| Carbidopa | 15 - 2000 | 15 | 2.1 - 10.1 | 97.4 - 104.9 | researchgate.net |

Q & A

Q. What analytical methods are recommended for quantifying Carbidopa Methyl Ester in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection is a validated method for simultaneous quantification of this compound and related compounds like levodopa. Key parameters include a C18 column, mobile phase (e.g., phosphate buffer and methanol), and fluorescence detection at specific excitation/emission wavelengths (e.g., 280/330 nm). Method validation should assess linearity, precision, and recovery rates .

Q. What are the key considerations when designing in vivo studies to evaluate this compound’s efficacy in Parkinson’s disease models?

- Animal Model Selection : Use 6-hydroxydopamine (6-OHDA)-lesioned rats, which exhibit rotational behavior in response to apomorphine and L-DOPA. Exclude animals with rotational rates <5 turns/min post-apomorphine challenge to ensure lesion severity .

- Dosing : Administer this compound (e.g., 1.25 mg/kg) with L-DOPA (5–10 mg/kg) intraperitoneally. Monitor rotational responses over 60-minute intervals to differentiate sub-therapeutic vs. therapeutic effects .

Q. What biochemical assays are used to assess aromatic L-amino acid decarboxylase (DDC) inhibition by this compound?

Enzymatic activity assays using purified DDC enzyme and substrates (e.g., L-DOPA) measure inhibition kinetics. Monitor dopamine production via spectrophotometry or HPLC. Comparative studies with other DDC inhibitors (e.g., 3-hydroxybenzylhydrazine) can clarify potency and selectivity .

Advanced Research Questions

Q. How can the Taguchi experimental design method optimize the synthesis parameters of this compound?

- Parameter Selection : Key factors include catalyst type (e.g., KOH), concentration (1.0–1.5 wt%), molar ratio of reactants (e.g., 1:6 methanol-to-oil), and reaction temperature (50–60°C).

- Orthogonal Arrays : Use L9 (3^4) orthogonal arrays to reduce experimental runs while evaluating interactions. Signal-to-noise (S/N) ratios and ANOVA identify catalyst concentration as the most influential parameter (77.6% contribution to yield) .

- Validation : Under optimal conditions (1.5 wt% KOH, 60°C), methyl ester yields can exceed 96% .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across administration routes?

- Comparative Pharmacokinetics : Conduct parallel studies using intranasal, oral, and intraperitoneal routes. Measure plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS.

- Coadministration Effects : Co-infuse with permeation enhancers (e.g., chitosan for nasal delivery) to improve bioavailability. Adjust carbidopa ratios to mitigate peripheral metabolism .

Q. How to design dose-response studies for combination therapies involving this compound in cancer models?

- Experimental Timeline : Pre-treat melanoma-bearing mice with this compound (75 mg/kg) followed by L-DOPA methyl ester (300 mg/kg) over 14 days. Monitor tumor volume and survival rates .

- Mechanistic Analysis : Use RNA sequencing to identify pathways (e.g., dopamine receptor signaling) affected by co-treatment. Validate findings with knockout models or receptor antagonists .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable enzymatic inhibition rates), employ Bland-Altman plots or Deming regression to assess systematic biases .

- Ethical Reporting : For animal studies, adhere to ARRIVE guidelines by reporting inclusion/exclusion criteria, randomization, and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.